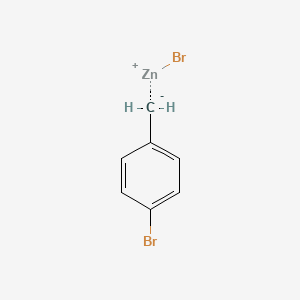

4-Bromobenzylzinc bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-bromo-4-methanidylbenzene;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQDBIKHGQSYJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Bromobenzylzinc Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Benzylic Organozinc Reagents

In the landscape of modern organic synthesis, organozinc reagents occupy a privileged position. Their moderate reactivity strikes a crucial balance, offering potent nucleophilicity for carbon-carbon bond formation while exhibiting remarkable tolerance for a wide array of sensitive functional groups (e.g., esters, nitriles, ketones) that are often incompatible with more aggressive organolithium or Grignard reagents.[1][2] This unique characteristic minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and improving overall efficiency.

Among this class of reagents, benzylic organozincs such as 4-bromobenzylzinc bromide (CAS No: 115055-85-1) are particularly valuable.[3][4] They serve as key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials.[5] This guide provides a comprehensive, field-proven framework for the reliable synthesis, characterization, and safe handling of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure success.

Synthesis: From Inert Metal to Potent Reagent

The formation of an organozinc halide involves the direct oxidative insertion of zinc metal into a carbon-halogen bond. However, commercially available zinc dust is notoriously unreactive due to a passivating layer of zinc oxide on its surface. Therefore, an activation step is not merely recommended; it is essential for the reaction to proceed efficiently.

Causality of Experimental Choices: The Role of Activation

Two primary strategies have proven effective for this synthesis:

-

Use of Highly Reactive Rieke® Zinc: This form of zinc is prepared by the reduction of a zinc salt with an alkali metal, resulting in a high-surface-area, exceptionally reactive powder that can readily engage with organic halides under mild conditions.[1][6] While highly effective, its preparation adds an extra step to the overall process.

-

In Situ Activation with Lithium Chloride (Knochel-Conditions): A more direct and widely adopted method involves activating commercial zinc dust in the presence of lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (THF).[7][8] Mechanistic studies have revealed that LiCl plays a dual role: it helps to disrupt the passivating oxide layer and, crucially, it solubilizes the newly formed organozinc species from the metal surface.[9][10][11] This prevents the zinc surface from becoming "poisoned" by the product, allowing the reaction to proceed to completion.[7]

This guide will focus on the LiCl-mediated protocol due to its practicality and reliance on readily available starting materials.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the LiCl-mediated synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

Zinc dust (<10 micron, ~325 mesh)

-

Anhydrous Lithium Chloride (LiCl)

-

4-Bromobenzyl bromide (CAS No: 589-15-1)

-

Iodine (a few crystals for activation)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation: Under an inert atmosphere of argon, thoroughly flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum.

-

Zinc Activation: To the cooled flask, add zinc dust (1.5 equivalents) and anhydrous LiCl (1.2 equivalents). Heat the flask under high vacuum to remove any adsorbed moisture, then backfill with argon.

-

Initiation: Add anhydrous THF via cannula. Add a single crystal of iodine. The mixture should be stirred and gently warmed until the characteristic brown color of the iodine disappears, indicating the zinc surface is activated.

-

Substrate Addition: In a separate dry flask, dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF. Transfer this solution slowly via cannula to the stirring zinc slurry. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking aliquots, quenching them with saturated NH₄Cl, extracting with ether, and analyzing by TLC or GC. Gentle heating (40-50°C) may be required to drive the reaction to completion.[7]

-

Workup: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle for 1-2 hours.

-

Storage: Carefully transfer the supernatant containing the this compound solution to a clean, argon-flushed Schlenk flask via cannula for storage. The solution should be stored at 2-8°C under an inert atmosphere.[3]

Characterization: Validating Identity and Concentration

The successful synthesis of the organozinc reagent must be confirmed through rigorous characterization. This involves two critical steps: structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative analysis of the reagent's concentration through titration.

Experimental Workflow: Characterization

Caption: Dual workflows for the characterization of this compound.

¹H NMR Spectroscopy

To prepare an NMR sample, a small aliquot of the organozinc solution is withdrawn under argon and quenched by injecting it into D₂O. The resulting hydrolysis product is 4-bromotoluene. While this does not directly observe the C-Zn bond, its clean formation confirms the successful generation of the organometallic species from the starting halide.

| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 4-Bromobenzyl Bromide (Starting Material) | -CH ₂Br | ~4.5 | Singlet |

| Aryl-H | ~7.2 - 7.5 | Multiplet (AA'BB') | |

| 4-Bromotoluene (D₂O Quench Product) | -CH ₃ | ~2.3 | Singlet |

| Aryl-H | ~7.0 - 7.4 | Multiplet (AA'BB') |

Note: The upfield shift of the benzylic protons from a singlet at ~4.5 ppm to a singlet at ~2.3 ppm is a strong indicator of successful reaction.

Iodometric Titration for Molarity Determination

Due to the weaker basicity of organozinc reagents, standard titrations used for organolithiums are often unreliable.[12] A convenient and accurate method developed by Knochel involves titration with a standardized solution of iodine in THF saturated with LiCl.[12][13] The organozinc reagent reacts rapidly and stoichiometrically with iodine.

Protocol:

-

Accurately weigh a sample of iodine (e.g., 254 mg, 1.0 mmol) into a dry, argon-flushed flask.

-

Dissolve the iodine in a known volume of anhydrous THF saturated with LiCl to create a standardized solution (e.g., 1.0 M).[12]

-

In a separate dry flask, place a known volume of the this compound solution (e.g., 1.00 mL).

-

Slowly add the iodine solution dropwise to the organozinc solution with vigorous stirring at 0°C.

-

The endpoint is reached when the dark brown color of the iodine persists, indicating that all the organozinc reagent has been consumed.[14][15] The concentration can then be calculated based on the volume of titrant used.

Application in Synthesis: The Negishi Cross-Coupling

This compound is an excellent nucleophile in palladium-catalyzed Negishi cross-coupling reactions. This reaction forms a C(sp³)–C(sp²) bond by coupling the benzylic carbon of the organozinc with an aryl or vinyl halide/triflate.[5][16][17]

Catalytic Cycle of the Negishi Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (BrZnCH₂Ar', where Ar' is 4-bromophenyl) exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

This process is highly efficient and tolerates the bromine atom on the benzylzinc reagent, allowing for further functionalization if desired.

Safe Handling, Storage, and Disposal

Organozinc reagents are highly sensitive to air and moisture and can be pyrophoric, especially in concentrated forms or upon solvent evaporation.[2][18][19][20] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are common, but check compatibility).[21][22][23] For larger quantities, a face shield and more robust gloves are recommended.[18]

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[19][24]

-

Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried at >125°C overnight) and cooled under an inert atmosphere.[1][24] Solvents must be anhydrous.

-

Storage: Store solutions in sealed containers (e.g., Sure/Seal™ bottles) under a positive pressure of argon in a refrigerator (2-8°C), away from flammable materials.[3][23]

-

Spills: In case of a spill, do not use water or paper towels. Smother the spill with powdered lime (calcium hydroxide) or dry sand and contact safety personnel.[22][23]

-

Disposal/Quenching: Excess or expired reagent must be quenched carefully. Slowly add the solution via cannula to a stirring, cooled solution of a proton source like isopropanol, followed by a slower addition of ethanol, and finally water.[24][25] This must be done in a fume hood, and the exotherm should be managed with an ice bath.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose reliable preparation hinges on the careful execution of established protocols. Understanding the critical role of zinc activation, particularly through the use of LiCl, is paramount to success. When coupled with precise characterization via NMR and titration and handled with the necessary safety precautions, this reagent provides a robust tool for the construction of complex molecules, empowering innovation in drug discovery and materials science.

References

-

Environmental Health and Safety, University of Maryland, Baltimore. Pyrophoric Reagents Handling in Research Labs. [Link]

-

ACS Laboratory Safety. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. [Link]

-

Oregon State University, Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. [Link]

-

National Institutes of Health, Office of Research Services. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. [Link]

-

Columbia University, Research. The Safe Use of Pyrophoric Reagents. [Link]

-

Hanada, E. M., et al. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]

-

Kim, H., et al. (2010). An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. Molecules, 15(11), 8464-8474. [Link]

-

Reddit r/chemistry. (2023). Organozinc Stability. [Link]

-

Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. [Link]

-

Rieke Metals, LLC. Guide to Handling Rieke Zinc in THF. [Link]

-

Hanada, E. M., et al. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]

-

Schönbauer, M., et al. (2024). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. [Link]

-

Krasovskiy, A., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]

-

Organic Syntheses. Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. [Link]

-

Rieke Metals, Inc. Important: Read Before Using Rieke® Zn. [Link]

-

Organic Syntheses. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses, 95, 127-141. [Link]

-

ResearchGate. Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. [Link]

-

Hanada, E. M. (2023). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. University of California, Irvine. [Link]

-

Wikipedia. Organozinc chemistry. [Link]

-

Jagtap, R. S. (2011). Preparation of some organozinc compounds and their enantioselective addition to aldehydes (Doctoral dissertation, University of Pune). [Link]

-

Moodle@Units. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]

- Google Patents.

-

Organic Syntheses. ASYMMETRIC, STEREOCONVERGENT NEGISHI CROSS-COUPLING OF -BROMO AMIDES WITH ALKYLZINC REAGENTS. [Link]

-

Nature Portfolio. (2020). On-demand synthesis of organozinc halides under continuous flow conditions. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED NEGISHI COUPLING OF 4-CYANOPHENYLZINC BROMIDE WITH ETHYL 4-BROMOBUTYRATE. [Link]

-

Organic Chemistry Portal. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68527, 4-Bromobenzyl bromide. [Link]

-

PrepChem.com. Preparation of 4-bromobenzyl bromide. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 18. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 19. research.columbia.edu [research.columbia.edu]

- 20. reddit.com [reddit.com]

- 21. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 22. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 23. ors.od.nih.gov [ors.od.nih.gov]

- 24. riekemetals.com [riekemetals.com]

- 25. riekemetals.com [riekemetals.com]

An In-Depth Technical Guide to 4-Bromobenzylzinc Bromide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-bromobenzylzinc bromide, a crucial organozinc reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the reagent's core properties, preparation, handling protocols, and its pivotal role in carbon-carbon bond formation.

Introduction: The Significance of Organozinc Reagents

Organozinc compounds, while among the first organometallic reagents discovered, have seen a resurgence in synthetic chemistry.[1][2] Their moderate reactivity, compared to more aggressive Grignard or organolithium counterparts, imparts a high degree of functional group tolerance, making them indispensable for the synthesis of complex, polyfunctional molecules.[3] this compound exemplifies this utility, serving as a versatile nucleophilic building block for introducing the 4-bromobenzyl moiety. This guide elucidates the practical aspects of utilizing this powerful reagent.

Core Properties of this compound

This compound is primarily available as a solution, typically 0.5 M in tetrahydrofuran (THF), due to its sensitivity to air and moisture.[4][5] Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115055-85-1 | [4][5][6] |

| Molecular Formula | C₇H₆Br₂Zn | [4][5] |

| Molecular Weight | 315.32 g/mol | [4] |

| Appearance | Typically a solution in THF | [4][5] |

| Density (of 0.5M solution) | ~1.015 g/mL at 25 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

| Sensitivity | Air and Moisture Sensitive | [4][7] |

Synthesis of this compound: A Self-Validating Protocol

The preparation of organozinc halides involves the direct insertion of metallic zinc into a carbon-halogen bond. This process requires an activated form of zinc to overcome the kinetic barrier of oxidative addition.[2] The protocol described below is a robust method for generating this compound in situ for immediate use.

Causality in Experimental Design:

-

Inert Atmosphere: Organozinc reagents are pyrophoric and readily decompose upon exposure to oxygen and moisture.[2] All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Zinc Activation: Commercial zinc dust has a passivating layer of zinc oxide on its surface. Activation is crucial to expose fresh metal surfaces for the reaction. Common methods include treatment with 1,2-dibromoethane and chlorotrimethylsilane, or the use of iodine.[8][9] The addition of lithium chloride (LiCl) in THF is also highly effective, as it helps to break up the zinc oxide layer and solubilizes the forming organozinc species, preventing it from passivating the metal surface.[10]

-

Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate and stabilize the organozinc reagent. It must be rigorously dried, typically by distillation from sodium/benzophenone, to prevent quenching the reagent.[8]

Step-by-Step Synthesis Protocol:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet is assembled while hot and allowed to cool under a positive pressure of argon.

-

Zinc Activation: The flask is charged with zinc dust (2.0-3.0 equivalents) and anhydrous lithium chloride (1.0 equivalent). The flask is evacuated and backfilled with argon three times. Anhydrous THF is then added via cannula. A small amount of 1,2-dibromoethane (~5 mol%) is added, and the mixture is gently heated. The observation of gas evolution (ethylene) indicates successful activation.

-

Reagent Formation: A solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc slurry at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by quenching small aliquots with iodine and analyzing by GC-MS to observe the disappearance of the starting material. The formation of the organozinc is typically complete within 2-4 hours.

-

Titration (Optional but Recommended): To determine the exact molarity of the resulting solution for stoichiometric control in subsequent reactions, an aliquot can be titrated against a standardized solution of iodine in THF until the brown color of iodine persists.[8]

Caption: Workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

This compound is a potent nucleophile in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling.[2][9] This reaction forms a new carbon-carbon bond between the benzylic carbon of the organozinc reagent and an electrophilic carbon, typically from an aryl, vinyl, or acyl halide.

Mechanism of Action: The Negishi Coupling Cycle

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the electrophile (e.g., an aryl halide, R'-X) to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent (4-Br-Bn-ZnBr) transfers its organic group (the 4-bromobenzyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product (4-Br-Bn-R') and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Catalytic cycle of a Negishi cross-coupling reaction.

This methodology is foundational in pharmaceutical and materials science for constructing complex molecular architectures from simpler precursors.[1][11]

Safety and Handling Protocols

The handling of this compound demands strict adherence to safety protocols due to its reactive nature.

-

Air and Moisture Sensitivity: As previously noted, the reagent is unstable in the presence of air and protic solvents.[2][7] Always use air-free techniques. Commercial solutions are often supplied in specialized Sure/Seal™ bottles, which allow for the extraction of the reagent via syringe or cannula without exposing the bulk solution to the atmosphere.

-

Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, safety glasses or goggles, and appropriate chemical-resistant gloves. Work should be conducted exclusively within a certified chemical fume hood.

-

Quenching and Disposal: Unused or residual organozinc reagent must be quenched carefully. A slow, dropwise addition of a protic solvent like isopropanol or ethanol to a cooled, stirring solution of the reagent is a common method. This should be done under an inert atmosphere. The resulting solution can then be neutralized and disposed of according to institutional guidelines. Never quench with water directly, as the reaction can be violent.

Conclusion

This compound is a highly valuable and versatile reagent for constructing carbon-carbon bonds. Its utility is rooted in the predictable reactivity and high functional group tolerance characteristic of organozinc compounds. By understanding its properties and adhering to rigorous synthesis and handling protocols, researchers can effectively leverage this reagent to advance complex synthetic campaigns in drug discovery, agrochemicals, and materials science.

References

-

The Role of 4-Bromobenzyl Bromide in Modern Organic Synthesis. (n.d.). Autech Industry Co., Limited. Retrieved January 16, 2026, from [Link]

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. (2024). Organic Process Research & Development. ACS Publications. Retrieved January 16, 2026, from [Link]

-

Preparation of Solid and Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

-

Organozinc chemistry. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. Retrieved January 16, 2026, from [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. Retrieved January 16, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 115055-85-1 [amp.chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]

- 9. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 10. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Formation Mechanism of 4-Bromobenzylzinc Bromide

Abstract

Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high reactivity and exceptional functional group tolerance.[1] Among these, benzylic zinc halides are particularly valuable intermediates for constructing complex molecular architectures in pharmaceutical and materials science research. This guide provides an in-depth examination of the formation mechanism of a representative benzylic organozinc reagent, 4-bromobenzylzinc bromide, via the direct insertion of metallic zinc into the carbon-halogen bond of 4-bromobenzyl bromide. We will explore the fundamental principles of zinc activation, the mechanistic pathway of oxidative addition, critical reaction parameters, and best practices for synthesis, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzylic Organozinc Reagents

Organozinc compounds occupy a crucial position in the pantheon of organometallic reagents. They are less reactive than their organolithium and Grignard counterparts, a characteristic that imparts a remarkable tolerance for a wide array of sensitive functional groups such as esters, nitriles, and ketones.[1][2] This feature allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies.[3] Benzylic zinc reagents, in particular, are key building blocks in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling, for the synthesis of diarylmethanes and other complex structures.[4][5]

The most direct and atom-economical method for preparing these reagents is the oxidative insertion of zinc metal into an organic halide.[3][6] This guide focuses on the formation of this compound, a process that, while seemingly straightforward, involves a complex interplay of surface chemistry, solvent effects, and reagent activation.

The Core Mechanism: Oxidative Addition to the Benzylic Carbon-Bromine Bond

The formation of this compound from 4-bromobenzyl bromide and zinc metal is an example of an oxidative addition reaction. In this process, the zinc metal(0) is oxidized to zinc(II) as it inserts into the carbon-bromine (C-Br) bond.[7][8]

The overall transformation is as follows:

4-Br-C₆H₄CH₂Br + Zn(0) → 4-Br-C₆H₄CH₂ZnBr

This process can be dissected into two primary, mechanistically distinct steps that occur on the surface of the metallic zinc.[6]

-

Surface Oxidative Addition: The initial and rate-determining step involves the transfer of electrons from the zinc metal surface to the σ* antibonding orbital of the C-Br bond in the 4-bromobenzyl bromide molecule. This weakens and ultimately cleaves the C-Br bond, forming a transient, surface-bound organozinc intermediate.[6][8] The benzylic position is particularly reactive towards this insertion because the resulting benzylic radical and benzylic anion intermediates are stabilized by resonance with the adjacent aromatic ring.[9][10][11]

-

Solubilization: The newly formed organozinc species on the metal surface is then solubilized into the reaction medium, typically an ethereal solvent like tetrahydrofuran (THF).[6] This step is crucial for regenerating active sites on the zinc surface and making the organozinc reagent available for subsequent reactions. The efficiency of this step is often enhanced by additives.[6]

Diagram: The Two-Step Oxidative Addition Mechanism

The following diagram illustrates the key stages of the formation of this compound on the zinc metal surface.

Caption: Fig. 2: Workflow for LiCl-mediated synthesis.

Side Reactions and Troubleshooting

The primary side reaction of concern during the formation of benzylic zinc halides is Wurtz-type homocoupling , where two benzyl units couple to form a bibenzyl derivative. [12] 2 (4-Br-C₆H₄CH₂Br) + Zn → 4-Br-C₆H₄CH₂CH₂C₆H₄-4-Br + ZnBr₂

This side reaction is more prevalent with highly reactive organometallic species. The moderate reactivity of organozinc reagents helps to suppress this pathway. [7]Using the LiCl-mediated method at controlled temperatures (0 °C to 25 °C) typically keeps homocoupling to a minimum (<5%). [13]If homocoupling is significant, it may indicate that the reaction temperature is too high or that the zinc is overly activated.

Another potential issue is the failure of the reaction to initiate. This is almost always due to the presence of moisture or oxygen, or inadequate activation of the zinc. [14]Ensuring all glassware is rigorously dried, using anhydrous solvents, and maintaining a positive inert atmosphere are critical for success. [9]

Conclusion

The formation of this compound is a foundational reaction in organometallic chemistry that proceeds via a surface-mediated oxidative addition mechanism. Success in this synthesis hinges on a molecular-level understanding of the process, particularly the critical need for zinc activation to overcome the passivating oxide layer. While highly reactive Rieke zinc offers an efficient route, the use of LiCl as a solubilizing additive provides a practical, reliable, and scalable alternative for generating these valuable reagents from commercial zinc dust. By carefully controlling reaction conditions and maintaining an inert atmosphere, researchers can readily access functionalized benzylic zinc halides, paving the way for advanced applications in drug discovery and materials science.

References

- Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Applic

- Organozinc chemistry. Wikipedia.

- Technical Support Center: Troubleshooting Negishi Couplings with 3,5-Dimethoxybenzylzinc Chloride. Benchchem.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- Reactive Zinc and Organozinc. Rieke Metals.

- PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. University of Pune Thesis.

- Negishi coupling. Wikipedia.

- An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc.

- Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids.

- Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with Alkylzinc Reagents. DSpace@MIT.

- Negishi Coupling. Organic Chemistry Portal.

- LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides.

- Organozinc compounds. Slideshare.

- Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses.

- Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes.

- Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units.

- Metal Activation Produces Different Reaction Environments for Intermediates during Oxid

- Process for the preparation of organozinc halides.

- Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding.

- Oxid

- How is 4-Bromobenzyl bromide synthesized?. Guidechem.

- Adding A Benzylic Bromine (w/mechanism). YouTube.

- 10.

- Reactions on the “Benzylic” Carbon: Bromination And Oxid

- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.

- Reactions

- Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses.

- Tetrahydrofuran ring-opening with acyloxyphosphonium bromide catalyzed by zinc bromide: An effective method for the preparation of 4-bromobutyl esters.

- Bromine generated in situ - Insights in Basic Organic Chemistry 27. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. riekemetals.com [riekemetals.com]

- 3. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 8. Oxidative Addition | OpenOChem Learn [learn.openochem.org]

- 9. dspace.ncl.res.in [dspace.ncl.res.in]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 4-Bromobenzylzinc Bromide: Synthesis, Characterization, and In-Depth Analysis

Abstract

Organozinc halides are pivotal reagents in modern organic synthesis, valued for their functional group tolerance and stereoselectivity in carbon-carbon bond-forming reactions such as the Negishi coupling. The successful formation and subsequent reactivity of these organometallic species are critically dependent on their structural integrity. This technical guide provides an in-depth exploration of 4-bromobenzylzinc bromide, a common organozinc intermediate. We present a validated protocol for its synthesis via oxidative addition and deliver a comprehensive analysis of its spectroscopic signature. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, this document serves as an essential resource for researchers, chemists, and drug development professionals, offering the foundational knowledge required for the confident preparation and characterization of this versatile reagent.

Introduction: The Role of Organozinc Halides in Synthesis

Organozinc compounds, particularly heteroleptic organozinc halides (RZnX), occupy a crucial space in the synthetic chemist's toolkit. First prepared by Edward Frankland in 1848, these compounds strike a valuable balance between reactivity and stability, being more reactive than organocadmium and organomercury compounds but generally less reactive and more selective than their organolithium or Grignard counterparts. This moderated reactivity allows for a broad tolerance of sensitive functional groups, making them indispensable in complex molecule synthesis.

This compound is a key building block, providing a direct route to introduce the 4-bromobenzyl moiety. Its utility is most prominently featured in palladium- or nickel-catalyzed cross-coupling reactions. The fidelity of these synthetic applications, however, is predicated on the successful and verifiable formation of the organozinc reagent. Spectroscopic analysis is not merely a characterization step but a critical in-process control that confirms the carbon-zinc bond formation and informs on the purity of the reagent solution. This guide elucidates the characteristic spectral features that define this compound.

Synthesis of this compound

The most common and direct method for preparing benzylic zinc halides is the oxidative addition (or insertion) of zinc metal into the corresponding benzyl halide. The choice of solvent and a method for activating the zinc surface are critical for achieving efficient conversion.

Causality in Experimental Design

-

Zinc Activation: Commercial zinc dust or powder is often coated with a passivating layer of zinc oxide, which inhibits the reaction. Activation is therefore essential. While various methods exist, the use of a catalytic amount of iodine is a simple and highly effective strategy. Iodine is believed to etch the zinc surface, exposing fresh, reactive metal.

-

Solvent Choice: The reaction is typically performed in an anhydrous, polar aprotic solvent. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the organozinc species, preventing excessive aggregation and precipitation.

-

Reaction Conditions: The insertion is an exothermic process. Maintaining a controlled temperature is crucial to prevent side reactions, such as Wurtz-type homocoupling (formation of 1,2-bis(4-bromophenyl)ethane).

Experimental Protocol: Synthesis of this compound

All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried, and solvents must be anhydrous.

-

To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (2.1 g, 32 mmol, 1.2 equivalents).

-

Add a single crystal of iodine (approx. 20 mg).

-

Heat the flask gently under vacuum with a heat gun until the purple iodine vapor is visible and subsequently dissipates, indicating activation of the zinc surface. Allow the flask to cool to room temperature.

-

Add 20 mL of anhydrous THF to the activated zinc.

-

In a separate flask, prepare a solution of 4-bromobenzyl bromide (6.7 g, 27 mmol, 1.0 equivalent) in 30 mL of anhydrous THF.

-

Slowly add the 4-bromobenzyl bromide solution to the stirring zinc suspension via a syringe or dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 35°C using a water bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.

-

Once the reaction is complete, stop stirring and allow the excess zinc to settle. The resulting greyish supernatant is the 0.5 M solution of this compound, which can be cannulated and used directly for subsequent reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

A comparative analysis of the spectroscopic data of the starting material, 4-bromobenzyl bromide, and the product, this compound, provides definitive evidence of the C-Zn bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing organozinc reagents in solution. The formation of the C-Zn bond induces significant and predictable changes in the chemical shifts of nearby protons and carbons.

The key diagnostic signal in the ¹H NMR spectrum is the resonance of the benzylic methylene protons (CH₂). The replacement of the electronegative bromine atom with the more electropositive zinc-bromo group (-ZnBr) results in a dramatic increase in electron density at the benzylic position. This increased shielding causes a pronounced upfield shift of the CH₂ signal.

| Compound | Ar-H (ppm) | CH ₂-X (ppm) |

| 4-Bromobenzyl Bromide | 7.45 (d, 2H), 7.22 (d, 2H) | 4.45 (s, 2H) |

| This compound | ~7.2-7.4 (m, 2H), ~6.7-6.9 (m, 2H) | ~2.0-2.5 (s, 2H) |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for starting material is typical. Data for the product is estimated based on related benzylic organometallic compounds.

Expert Interpretation:

-

Benzylic Protons: The signal for the benzylic protons in this compound shifts significantly upfield to approximately 2.0-2.5 ppm, compared to ~4.45 ppm in the starting material. This is the most unambiguous indicator of C-Zn bond formation.

-

Aromatic Protons: The aromatic protons also experience shifts, though less pronounced. The protons ortho to the benzylic group are typically shifted slightly upfield due to the electron-donating nature of the -CH₂ZnBr group.

Similar to ¹H NMR, the ¹³C NMR spectrum shows a dramatic upfield shift for the benzylic carbon. The ipso-carbon (C-Br) is influenced by the "heavy atom effect," which causes it to resonate further upfield than predicted by electronegativity alone.

| Compound | Ar-C (ppm) | C H₂-X (ppm) |

| 4-Bromobenzyl Bromide | 137.2, 131.7, 130.8, 121.7 | 32.5 |

| This compound | ~145-150 (C-CH₂), ~131, ~130, ~119 (C-Br) | ~25-30 |

Note: Chemical shifts are approximate. Data for starting material is typical. Data for the product is estimated based on related compounds and substituent effects.

Expert Interpretation:

-

Benzylic Carbon: The benzylic carbon signal exhibits a notable upfield shift upon formation of the organozinc reagent, although the effect is less dramatic than in the ¹H NMR spectrum.

-

Aromatic Carbons: The quaternary carbon attached to the benzylic group (C-CH₂) is shifted significantly downfield due to the change in substituent electronic effects. The carbon bearing the bromine (C-Br) remains relatively unchanged.

Caption: Structure of this compound with proton assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the persistence of the aromatic ring and the absence of the original C-Br benzylic bond.

Expert Interpretation: The IR spectrum of an organometallic compound is often dominated by the vibrations of the organic ligand. The most useful information is obtained by comparing the product spectrum to that of the starting material.

-

C-H Vibrations: The aromatic C-H stretches will remain in their characteristic region (~3100-3000 cm⁻¹), and the aliphatic C-H stretches of the CH₂ group will be present (~2950-2850 cm⁻¹).

-

Aromatic C=C Bends: The characteristic aromatic ring "breathing" modes will be observed in the 1600-1450 cm⁻¹ region.

-

Para-Substitution Pattern: A strong absorption band in the 860-790 cm⁻¹ region, corresponding to the C-H out-of-plane bending for two adjacent hydrogens, confirms the retention of the para-substitution pattern.

-

Absence of C-Br Stretch: The C-Br stretching vibration of the starting benzylic bromide (typically found in the 700-500 cm⁻¹ region) will be absent in the product spectrum. This is a key negative diagnostic piece of evidence.

-

C-Zn Stretch: The C-Zn stretching frequency occurs at very low wavenumbers (<400 cm⁻¹), which is outside the range of standard mid-IR spectrometers.

| Vibration | Wavenumber (cm⁻¹) | Comments |

| Aromatic C-H Stretch | 3100-3000 | Confirms presence of the benzene ring. |

| Aliphatic C-H Stretch | 2950-2850 | Confirms presence of the CH₂ group. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands, characteristic of the ring. |

| para-Substitution C-H Bend | 860-790 | Strong band, confirms substitution pattern. |

| C-Br Stretch (Benzylic) | Absent | Present in starting material (~650-550 cm⁻¹). Its absence is key. |

Conclusion and Best Practices

The synthesis and characterization of this compound are foundational procedures for its application in organic synthesis. This guide has detailed a reliable synthetic protocol and provided a comprehensive analysis of the key spectroscopic features that confirm its successful formation. The most definitive evidence is found in the ¹H NMR spectrum, where the benzylic methylene signal undergoes a significant upfield shift of approximately 2 ppm. Complementary data from ¹³C NMR and the disappearance of the benzylic C-Br stretch in the IR spectrum provide a self-validating system for characterization. For professionals in research and drug development, mastering the synthesis and unequivocal spectroscopic identification of such reagents is paramount for ensuring the reliability and reproducibility of subsequent synthetic transformations.

References

-

Wiley-VCH (2007). Supporting Information. Retrieved from [Link]

-

Joshi, A. V. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. University of Pune. Retrieved from [Link]

-

van der Hoom, J. L. (2009). Structural organozinc chemistry. Utrecht University. Retrieved from [Link]

-

Bentley, F. F., & Creighton, J. A. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-63. Retrieved from [Link]

-

Koszinowski, K. (2006). Lithium Organozincate Complexes LiRZnX2: Common Species in Organozinc Chemistry. Journal of the American Chemical Society, 128(44), 14310-14319. Retrieved from [Link]

-

Neale, C. K., & MacMillan, D. W. C. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Catalysis, 11(15), 9636-9646. Retrieved from [Link]

-

Organic Syntheses (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

-

Fraenkel, G., Russell, J. G., & Chen, Y.-H. (1993). Nuclear magnetic resonance studies of structure and hindered rotation in tertiary benzylic metal compounds. Journal of the American Chemical Society, 115(8), 3314-3323. Retrieved from [Link]

-

PrepChem.com (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

-

The Royal Society of Chemistry (2016). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). S1 Zinc Bromide: A General Mediator for the Ionothermal Synthesis of Microporous Polymers. Retrieved from [Link]

-

Sci-Hub (n.d.). Far infrared spectra and vibrational assignments of substituted benzenes. Retrieved from [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

-

Wikipedia (n.d.). Organozinc chemistry. Retrieved from [Link]

-

University of Colorado Boulder (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wiley (n.d.). Bromobenzene. SpectraBase. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry Stack Exchange (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Calgary (n.d.). NMR Chart. Retrieved from [Link]

-

Illinois State University (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Ottawa (n.d.). (Br) Bromine NMR. Retrieved from [Link]

-

Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423-425. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

solubility of 4-bromobenzylzinc bromide in THF

An In-Depth Technical Guide to the Solubility and Preparation of 4-Bromobenzylzinc Bromide in Tetrahydrofuran

Abstract

This technical guide provides a comprehensive examination of this compound, a critical organozinc reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple solubility metrics to explore the fundamental chemical principles governing the dissolution, stability, and reactivity of this reagent in its most common solvent, tetrahydrofuran (THF). We will dissect the mechanistic role of THF and common additives in the solubilization process, present practical data on solution concentrations, and provide a detailed, field-proven protocol for the in situ preparation of the reagent. The guide aims to equip the reader with the expert knowledge required for the successful and reproducible application of this compound in synthetic workflows, particularly in transition metal-catalyzed cross-coupling reactions.

Introduction: The Nature of Benzylzinc Halides

Organozinc compounds, first discovered by Edward Frankland in 1848, occupy a privileged position in the synthetic chemist's toolkit.[1] Specifically, organozinc halides of the general formula RZnX (where R is an alkyl or aryl group and X is a halide) offer a unique balance of high nucleophilicity and exceptional functional group tolerance, a combination not readily found in their more reactive Grignard or organolithium counterparts.[2] this compound belongs to this heteroleptic class of reagents, where a 4-bromobenzyl group and a bromine atom are covalently bound to a zinc center.[2]

The choice of solvent is paramount to the stability and reactivity of these species. Tetrahydrofuran (THF), a polar aprotic ether, is the standard solvent for the preparation and use of organozinc reagents. Its ability to coordinate to the Lewis acidic zinc center is fundamental to the reagent's solubility and moderates its reactivity.[3] Commercially available solutions of this compound are typically supplied in THF, underscoring this critical solvent-reagent relationship.[4]

A Mechanistic View of Solubility in THF

The dissolution of this compound is not a simple physical process but a complex interplay of coordination chemistry and chemical equilibria. While a precise saturation value is seldom reported in the literature, a deep understanding of the underlying mechanisms provides a more powerful, predictive tool for the scientist.

The Role of Solvent Coordination and the Schlenk Equilibrium

The bond between carbon and zinc is polar covalent, with a significant difference in electronegativity (C: 2.55, Zn: 1.65) that imparts nucleophilic character to the carbon atom.[2] In solution, the Lewis acidic zinc center readily accepts electron density from the oxygen atom of THF. This coordination is crucial for several reasons:

-

Solvation: The formation of a THF-organozinc complex, such as (THF)₂-Zn(CH₂C₆H₄Br)Br, increases the steric bulk and disrupts the crystal lattice of the solid reagent, promoting its dissolution.

-

Stabilization: Coordination with THF molecules stabilizes the electron-deficient zinc center, preventing decomposition pathways.[3]

Furthermore, organozinc halides in solution exist in a dynamic equilibrium known as the Schlenk equilibrium, which influences the nature of the species present:

2 RZnBr ⇌ R₂Zn + ZnBr₂

The position of this equilibrium is influenced by the solvent, temperature, and the presence of other salts. Each of these species—the primary organozinc halide (RZnBr), the diorganozinc species (R₂Zn), and the zinc dihalide (ZnBr₂)—will have different solubility and reactivity profiles.

The Critical Role of Additives in Solubilization

In the context of preparing organozinc reagents via the direct insertion of zinc metal into an organic halide, the initial product (RZnX) is often formed on the metal surface and may have limited solubility.[5] Groundbreaking work has demonstrated that lithium halides, particularly lithium chloride (LiCl) and lithium bromide (LiBr), are not merely catalysts but essential solubilizing agents.[5][6]

The mechanism involves the formation of a highly soluble "ate" complex.[5] The lithium halide coordinates with the surface-bound organozinc halide, creating a more charge-diffuse and readily solvated species that can detach from the zinc metal surface and enter the solution.

(Surface)-RZnBr + LiBr (in THF) → (THF)nLi⁺[RZnBr₂]⁻ (Soluble)

This mechanistic insight explains why the addition of salts like LiCl or LiBr is a standard and critical step in many modern protocols for organozinc reagent formation; it directly accelerates the solubilization of the active reagent from the metal surface into the THF solution.[6]

Practical Solubility Data and Solution Stability

While the theoretical maximum solubility is dictated by the complex equilibria described above, for practical applications, the concentration of commercially available, stable solutions serves as the most reliable quantitative benchmark.

| Parameter | Value | Source |

| Typical Concentration | 0.5 M in THF | [4] |

| Appearance | Clear or slightly turbid solution | [7] |

| Density (of 0.5 M solution) | ~1.015 g/mL at 25 °C | [4] |

| Recommended Storage | 2-8°C under an inert atmosphere (Argon or Nitrogen) | [4] |

Trustworthiness of Protocols: A self-validating system for handling this reagent involves rigorous exclusion of air and moisture. Organozinc compounds are pyrophoric and react readily with protic solvents, including atmospheric water.[2][8] All glassware must be oven- or flame-dried, and all manipulations should be performed using standard air-free techniques (e.g., Schlenk line or glovebox). The stability of the solution is contingent upon maintaining these inert conditions.

Experimental Protocol: Preparation of a this compound Solution

The following protocol details a reliable method for the in situ preparation of this compound via the direct insertion of activated zinc into the corresponding benzyl bromide. This method is often preferred for its operational simplicity and tolerance of various functional groups.[1][9]

Materials and Equipment

-

Zinc dust (<10 micron, >98%)

-

Iodine (crystalline)

-

4-Bromobenzyl bromide

-

Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and Argon/Nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Syringes and cannulas for air-free transfer

Step-by-Step Methodology

-

Zinc Activation: To the dry three-neck flask under a positive pressure of argon, add zinc dust (1.5 equivalents). Heat the flask gently under vacuum with a heat gun to remove any adsorbed moisture and allow it to cool. Add a catalytic amount of iodine (approx. 2-5 mol% relative to the zinc). The flask will be filled with purple vapor. Gently heat the flask until the purple color of the iodine vapor disappears, indicating its deposition onto the zinc surface. This process is crucial for removing the passivating oxide layer on the zinc.[9]

-

Reagent Setup: Add anhydrous THF via cannula to the activated zinc dust. In a separate dry flask, prepare a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small aliquot (approx. 10%) of the 4-bromobenzyl bromide solution to the stirring suspension of activated zinc in THF. The reaction mixture may need to be gently warmed to initiate the insertion. Initiation is typically indicated by a gentle exotherm and the disappearance of the shiny zinc surface.

-

Addition & Reaction: Once the reaction has initiated, add the remaining 4-bromobenzyl bromide solution dropwise via syringe or addition funnel at a rate that maintains a gentle reflux or a controlled internal temperature (typically room temperature to 40°C).

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting grey, slightly turbid solution of this compound is now ready for use in subsequent reactions. The concentration is typically assumed to be around 0.5 M based on the initial volumes, though titration can be performed for precise quantification.

Visualization of the Experimental Workflow

Caption: A step-by-step workflow for the preparation of the title reagent.

Application in Synthesis: The Negishi Cross-Coupling

The primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[10] The solubility of the organozinc reagent in THF is a prerequisite for the key transmetalation step in the catalytic cycle, where the organic group is transferred from zinc to the palladium center. A homogeneous solution ensures efficient mass transport and high reaction rates.

Visualization of the Role in Catalysis

Caption: The catalytic cycle of Negishi coupling highlighting transmetalation.

Conclusion

The is best understood not as a single numerical value but as the outcome of complex chemical interactions. Coordination with the THF solvent, the dynamics of the Schlenk equilibrium, and the crucial role of additives in forming soluble "ate" complexes are the foundational principles governing the formation of a homogeneous solution. For the practicing scientist, a concentration of 0.5 M in THF represents a stable and synthetically useful solution that can be reliably prepared in situ following robust, air-free protocols. This mechanistic and practical knowledge is essential for leveraging the full synthetic potential of this valuable organozinc reagent.

References

-

Chen, Y., et al. (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]

-

Plasser, F., et al. (2024). Organozinc Reagents in Solution: Insights from ab initio Molecular Dynamics and X-ray Absorption Spectroscopy. ChemRxiv. [Link]

-

Stone, A. E., et al. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. National Institutes of Health. [Link]

-

Organic Syntheses Procedure: Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses. [Link]

-

Hernán-Gómez, A., et al. (2014). Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights. PubMed. [Link]

-

Wikipedia. Organozinc chemistry. Wikimedia Foundation. [Link]

-

Reddit. Organozinc Stability. Reddit. [Link]

-

PrepChem.com. Preparation of 4-bromobenzyl bromide. PrepChem.com. [Link]

-

Fleckenstein, J. E. (2012). Aggregation of Organozinc Species in Solution and Their Reactivity. Ludwig-Maximilians-Universität München. [Link]

-

Cherney, A. H., & Reisman, S. E. (2014). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. National Institutes of Health. [Link]

-

Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Chemistry Portal. [Link]

-

Organ, M. G., et al. (2019). The Role of LiBr and ZnBr2 on the Cross‐Coupling of Aryl Bromides with Bu2Zn or BuZnBr. Wiley Online Library. [Link]

-

Ottokemi. Zinc bromide 1.0 M in THF. Ottokemi. [Link]

Sources

- 1. 有机锌试剂 [sigmaaldrich.com]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. echemi.com [echemi.com]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zinc bromide 1.0 M in THF - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. reddit.com [reddit.com]

- 9. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 10. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Art of the Possible: A Technical Guide to the Reactivity Profile of Functionalized Benzylzinc Halides

Abstract

For researchers, scientists, and professionals in drug development, the quest for efficient and selective carbon-carbon bond-forming methodologies is perpetual. Among the vast arsenal of organometallic reagents, functionalized benzylzinc halides have carved a unique and indispensable niche. Their remarkable tolerance of a wide array of functional groups, coupled with their tunable reactivity, makes them powerful intermediates in the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity profile of functionalized benzylzinc halides, moving beyond a mere recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will delve into their synthesis, stability, and diverse applications in cross-coupling reactions, with a particular focus on the esteemed Negishi coupling. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, verifiable sources.

Introduction: The Strategic Advantage of Benzylzinc Halides

Organozinc compounds have long been recognized for their utility in organic synthesis, striking a delicate balance between the high reactivity of organolithium and Grignard reagents and the often-sluggish nature of other organometallics.[1] Functionalized benzylzinc halides, in particular, occupy a privileged position.[2] The inherent reactivity of the benzylic position, susceptible to both SN1 and SN2 reactions, presents a synthetic challenge that benzylzinc reagents elegantly overcome.[3] By undergoing an umpolung, or reversal of polarity, of the benzylic carbon from an electrophilic to a nucleophilic center, these reagents open up a world of synthetic possibilities that would otherwise be inaccessible.[4][5] This guide will illuminate the practical aspects of harnessing this reactivity for the construction of novel and medicinally relevant compounds.[6][7]

Synthesis of Functionalized Benzylzinc Halides: A Practical Approach

The most direct and widely employed method for the preparation of functionalized benzylzinc halides is the oxidative insertion of zinc metal into the corresponding benzyl halide.[8] While effective, this process can be sluggish and require elevated temperatures.[2] A significant breakthrough in this area has been the use of lithium chloride (LiCl) to mediate this insertion, dramatically accelerating the reaction rate and allowing for milder conditions.[2][9]

The Role of Lithium Chloride

The beneficial effect of LiCl is multifaceted. It is believed to activate the zinc surface and to solubilize the newly formed organozinc species, preventing it from passivating the metal surface and thereby facilitating a continuous reaction.[2][9] This seemingly simple addition has profound implications, enabling the synthesis of benzylzinc reagents bearing sensitive functional groups that would not tolerate harsher conditions.

Experimental Protocol: LiCl-Mediated Synthesis of a Functionalized Benzylzinc Chloride

This protocol provides a general procedure for the synthesis of a functionalized benzylzinc chloride, which can be adapted for a variety of substrates.

Materials:

-

Functionalized benzyl chloride (1.0 equiv)

-

Zinc dust (1.5 - 2.0 equiv)

-

Anhydrous Lithium Chloride (1.5 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous LiCl and zinc dust to a flame-dried flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask.

-

To this stirring suspension, add the functionalized benzyl chloride dropwise at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) analysis of quenched aliquots. The reaction is typically complete within 1-6 hours at 25 °C.[2]

-

Once the insertion is complete, allow the excess zinc dust to settle. The resulting supernatant, a solution of the benzylzinc chloride, can be used directly in subsequent reactions.[10]

The Reactivity Landscape: Harnessing the Power of Benzylzinc Halides

The utility of functionalized benzylzinc halides is most prominently displayed in their reactions with a diverse range of electrophiles. Their moderate reactivity ensures high chemoselectivity, allowing for the precise construction of complex molecules.

The Negishi Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The palladium- or nickel-catalyzed cross-coupling of organozinc reagents with organic halides, known as the Negishi coupling, is a powerful and versatile tool for the formation of carbon-carbon bonds.[11] Functionalized benzylzinc halides are exceptional partners in this reaction, readily coupling with aryl, vinyl, and other organic halides.[12][13]

The general mechanism of the Negishi coupling involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the organozinc reagent to the metal center, and reductive elimination to form the desired product and regenerate the catalyst.

The electronic and steric nature of both the benzylzinc reagent and the coupling partner can influence the reaction efficiency. Generally, electron-rich benzylzinc halides and electron-poor aryl halides exhibit enhanced reactivity.

| Benzylzinc Halide Substituent | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |

| H | 4-Iodobenzonitrile | Pd(OAc)₂ / S-Phos | 95 | [14] |

| 4-CN | 4-Bromobenzonitrile | Pd(OAc)₂ / S-Phos | 88 | [14] |

| 3-COOEt | 4-Chlorobenzonitrile | Ni(acac)₂ / PPh₃ | 90 | [15] |

| 2-Cl | 4-Bromobenzyl alcohol | Pd(OAc)₂ / S-Phos | 98 | [14] |

Table 1: Representative Yields for Negishi Cross-Coupling Reactions.

Materials:

-

Solution of functionalized benzylzinc chloride in THF (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., S-Phos, 2-10 mol%)

-

Anhydrous THF

Procedure:

-

To a solution of the aryl halide in anhydrous THF under an inert atmosphere, add the palladium catalyst and the ligand.

-

Slowly add the prepared solution of the functionalized benzylzinc chloride to this mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC.[13]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

Acylation Reactions: Access to Ketones and Phenylacetic Acid Derivatives

Functionalized benzylzinc halides readily undergo acylation reactions with acid chlorides or chloroformates, providing efficient access to a variety of ketones and phenylacetic acid derivatives, which are common motifs in pharmaceuticals.[2] These reactions can be catalyzed by palladium or copper.[2]

A remarkable feature of benzylzinc reagents is their stability in the presence of ketone functionalities within the same molecule. For instance, a 3-propionyl benzylzinc chloride exhibits a half-life of 27 days at 25 °C, showcasing their exceptional functional group tolerance.[2]

| Benzylzinc Halide | Electrophile | Catalyst | Yield (%) | Reference |

| PhCH₂ZnCl | PhCOCl | Pd(PPh₃)₄ | 93 | [2] |

| 4-MeOC₆H₄CH₂ZnCl | EtOCOCl | Pd(PPh₃)₄ | 81 | [2] |

| 3-NCC₆H₄CH₂ZnCl | 4-MeC₆H₄COCl | CuCN·2LiCl | 91 | [2] |

Table 2: Yields for Acylation Reactions of Benzylzinc Halides.

Michael Additions and Other Reactions

The nucleophilicity of benzylzinc halides can also be harnessed in copper-catalyzed 1,4-conjugate (Michael) additions to α,β-unsaturated ketones.[2] Furthermore, they can participate in enantioselective cross-coupling reactions to generate chiral centers, a highly valuable transformation in medicinal chemistry.[12]

Stability and Functional Group Compatibility: The Chemoselectivity Advantage

A defining characteristic of functionalized benzylzinc halides is their exceptional tolerance for a wide range of functional groups. Unlike their more reactive organolithium and Grignard counterparts, benzylzinc reagents are compatible with esters, nitriles, ketones, and even amides with free N-H bonds.[2][14][16] This high degree of chemoselectivity obviates the need for many protection-deprotection steps, leading to more efficient and atom-economical synthetic routes.

The stability of these reagents is also noteworthy. While they are typically generated and used in situ, some have been shown to be stable in solution for extended periods. For example, an acetyl-substituted benzylzinc reagent has a half-life of two days at room temperature.[2]

Conclusion: A Powerful Tool for Modern Synthesis

Functionalized benzylzinc halides represent a mature and highly reliable class of organometallic reagents. Their straightforward preparation, excellent functional group tolerance, and predictable reactivity in a variety of C-C bond-forming reactions make them indispensable tools for researchers in both academic and industrial settings. The insights and protocols provided in this guide are intended to empower scientists to confidently and effectively utilize these versatile reagents in their pursuit of novel and complex molecular targets. The continued exploration of their reactivity will undoubtedly lead to even more innovative synthetic strategies in the years to come.

References

-

Arp, F. O., & Fu, G. C. (2005). Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483. [Link]

-

Krasovskiy, A., Kopp, F., & Knochel, P. (2007). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 9(5), 753–756. [Link]

-

ResearchGate. (n.d.). Advantages of using organozinc reagents. Retrieved January 16, 2026, from [Link]

-

Kopp, F. (2010). Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. CORE. [Link]

-

Knochel, P., & Krasovskiy, A. (2007). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Wikipedia. (2023). Umpolung. In Wikipedia. [Link]

-

Manolikakes, G., Schade, M. A., Muñoz Hernandez, C., & Knochel, P. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters, 10(19), 4247–4250. [Link]

-

Wikipedia. (2023). Organozinc chemistry. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 16, 2026, from [Link]

-

Dreher, S. D., Welch, C. J., & Tellers, D. M. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4480–4483. [Link]

-

ResearchGate. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. [Link]

-

Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2010). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Organic letters, 12(21), 4742–4744. [Link]

-

LibreTexts Chemistry. (2023). 24.16.3: Organozinc Chemistry. [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]

-

Knochel, P., Jones, P., & Langer, F. (1999). Organozinc chemistry: an overview and general experimental guidelines. In Organozinc Reagents: A Practical Approach. Oxford University Press. [Link]

-

Metzger, A. (2011). Cross-coupling of benzylic zinc reagents, preparation and applications. LMU Munich. [Link]

-

Piller, F. M., & Knochel, P. (2009). Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. Tetrahedron Letters, 50(35), 4966–4968. [Link]

-

Benischke, A. D., Leroux, M., Knoll, I., & Knochel, P. (2016). A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Organic & Biomolecular Chemistry, 14(7), 2235–2243. [Link]

-

Singh, A., & Kumar, S. (2018). Umpolung Chemistry: An Overview. Research Journal of Science and Technology, 10(2), 143. [Link]

-

Groll, K., Moye, C., & Knochel, P. (2020). Cobalt‐Catalyzed Cross‐Coupling of Functionalized Alkylzinc Reagents with (Hetero)Aryl Halides. Angewandte Chemie International Edition, 59(14), 5546–5550. [Link]

-

Reynolds, N. T., de Alaniz, J. R., & Rovis, T. (2005). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. Journal of the American Chemical Society, 127(48), 16812–16813. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient Cross-Coupling of Functionalized Arylzinc Halides Catalyzed by a Nickel Chloride−Diethyl Phosphite System. Retrieved January 16, 2026, from [Link]

-

Kondin, A. V., Maslennikov, V. P., & Cherkasov, V. K. (2006). Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. Applied Organometallic Chemistry, 20(8), 533–540. [Link]

-

ResearchGate. (n.d.). Umpolung Approach for the α-Alkylation of Benzylic Amines Enabled by Superelectron Donors. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2016). A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides. [Link]

-

The Organic Chemistry Tutor. (2022, June 2). Benzylic and Allylic Halides in Elimination Reactions [Video]. YouTube. [Link]

-